molecular formula C11H7NO B3423413 1-Naphthyl isocyanate CAS No. 30135-65-0

1-Naphthyl isocyanate

Cat. No.: B3423413
CAS No.: 30135-65-0
M. Wt: 169.18 g/mol
InChI Key: BDQNKCYCTYYMAA-UHFFFAOYSA-N
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Description

1-Naphthyl isocyanate is an organic compound with the molecular formula C11H7NO. It is a derivative of naphthalene, where an isocyanate group is attached to the first carbon of the naphthalene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

1-Naphthyl isocyanate can be synthesized through several methods:

    Reaction with Phosgene: One common method involves the reaction of 1-naphthylamine with phosgene. This reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Triphosgene Method: Another method uses triphosgene as a safer alternative to phosgene. The reaction conditions are similar, involving 1-naphthylamine and a base.

    Industrial Production: Industrially, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the toxic nature of phosgene and its derivatives.

Chemical Reactions Analysis

1-Naphthyl isocyanate undergoes various chemical reactions:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, forming carbamic acids or esters.

    Polymerization: It can polymerize under certain conditions, forming polyurethanes.

    Common Reagents and Conditions: Typical reagents include amines, alcohols, and water. Reactions are often carried out at room temperature or slightly elevated temperatures.

    Major Products: The major products include ureas, carbamates, and polyurethanes, depending on the reactants used.

Scientific Research Applications

1-Naphthyl isocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urethanes and ureas.

    Biology: It is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-naphthyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, where it forms stable urea or carbamate linkages.

Comparison with Similar Compounds

1-Naphthyl isocyanate can be compared with other isocyanates such as:

    Phenyl isocyanate: Similar in reactivity but differs in the aromatic ring structure.

    2-Naphthyl isocyanate: Similar to this compound but with the isocyanate group attached to the second carbon of the naphthalene ring.

    Benzyl isocyanate: Contains a benzyl group instead of a naphthyl group, leading to different reactivity and applications.

This compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates.

Properties

IUPAC Name

1-isocyanatonaphthalene
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InChI

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
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InChI Key

BDQNKCYCTYYMAA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=O
Source PubChem
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Molecular Formula

C11H7NO
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DSSTOX Substance ID

DTXSID9058949
Record name 1-Isocyanatonaphthalene
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Molecular Weight

169.18 g/mol
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Physical Description

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid;
Record name 1-Naphthyl isocyanate
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CAS No.

86-84-0, 30135-65-0
Record name 1-Naphthyl isocyanate
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Record name alpha-Naphthyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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